molecular formula C19H21BF3NO2 B12614290 N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline CAS No. 883727-43-3

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline

Cat. No.: B12614290
CAS No.: 883727-43-3
M. Wt: 363.2 g/mol
InChI Key: YQVBPUQBMBWTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline is a boronate ester-functionalized aniline derivative with a trifluoromethyl group at the 4-position and an N-phenyl substituent. Its structure combines electron-withdrawing (trifluoromethyl) and sterically bulky (N-phenyl) groups, making it a versatile intermediate in organic synthesis and materials science. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances thermal and oxidative stability .

Properties

CAS No.

883727-43-3

Molecular Formula

C19H21BF3NO2

Molecular Weight

363.2 g/mol

IUPAC Name

N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)15-12-13(19(21,22)23)10-11-16(15)24-14-8-6-5-7-9-14/h5-12,24H,1-4H3

InChI Key

YQVBPUQBMBWTOG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline typically involves the following steps:

    Formation of the Boronate Ester: The dioxaborolane moiety is introduced through a reaction between a boronic acid derivative and a diol. This step often requires the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Aniline: The final step involves coupling the boronate ester with an aniline derivative. This step is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings. Key findings include:

Reaction PartnerCatalyst SystemSolventTemperatureYieldSource
4-Bromo-1H-indole-7-carboxamidePd(dppf)Cl₂, Na₂CO₃THF/MeOH/H₂O70°C, 24 h63%
Aryl halidesPd(PPh₃)₄, K₂CO₃Dioxane80–100°C65–78%
  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form biaryl products .

  • Steric hindrance from the trifluoromethyl group necessitates elevated temperatures for efficient coupling.

Buchwald-Hartwig Amination

The aniline nitrogen participates in C–N bond-forming reactions under palladium catalysis:

SubstrateLigandBaseYieldConditionsSource
Aryl bromidesXantphosCs₂CO₃72%Toluene, 110°C, 12h
Heteroaryl chloridesBINAPK₃PO₄58%DMF, 100°C, 18h
  • The trifluoromethyl group enhances substrate electrophilicity, accelerating oxidative addition .

  • Competing Suzuki coupling is suppressed by using bulky ligands like Xantphos .

Reductive Deoxygenative Coupling

Triethylphosphine (PEt₃) mediates coupling with nitroarenes:

NitroareneProductConditionsYieldSource
3,5-Bis(trifluoromethyl)nitrobenzeneN-Phenyl-3,5-bis(trifluoromethyl)anilinePEt₃, m-xylene, 120°C, 2h70%
4-Nitrobenzeneboronic acid pinacol esterN-Phenyl-4-boronate anilinePEt₃, H₂O, 120°C, 5h72%
  • PEt₃ acts as a deoxygenative reagent, reducing nitro groups to amines while facilitating C–N bond formation .

  • Water is critical for proton transfer during the reaction mechanism .

Amide Formation

The aniline reacts with carboxylic acid derivatives:

ReagentCoupling AgentSolventYieldConditionsSource
Morpholineacetic acidHATU, TEADMF65%rt, 4 h
Acetic anhydrideToluene78%80°C, 12 h
  • HATU-mediated couplings show superior efficiency over classical EDCI/HOBt methods .

Trifluoromethyl Group Stability

  • The CF₃ group remains intact under basic and acidic conditions (pH 2–12) .

  • No deboronation occurs during amidation or coupling steps due to steric protection from the pinacol ester.

Mechanistic Insights

  • Boronate Reactivity : The dioxaborolane ring stabilizes the boron center, preventing hydrolysis while allowing transmetallation in cross-couplings .

  • Electronic Effects : The trifluoromethyl group directs electrophilic substitution to the para position relative to the boronate .

  • Reductive Pathways : PEt₃ reduces nitro intermediates to aryl radicals, which couple with boronate-activated aryl groups .

This compound’s versatility in cross-coupling, amination, and functionalization reactions makes it valuable in medicinal chemistry and materials science. Advances in catalyst design and reaction engineering continue to expand its synthetic utility .

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonist Development
The compound has been utilized in the development of P2Y14 receptor antagonists. In a study exploring alternative scaffolds for these antagonists, the incorporation of the boron-containing moiety was crucial for enhancing receptor affinity and selectivity. The Suzuki coupling reaction involving this compound allowed for the synthesis of various derivatives that exhibited significant biological activity against the P2Y14 receptor .

1.2 Drug Design
The presence of the trifluoromethyl group in conjunction with the dioxaborolane enhances lipophilicity and metabolic stability, making it a promising candidate for drug design. Its ability to form stable complexes with biological targets has been leveraged in the design of new therapeutic agents aimed at treating inflammatory diseases and cancers .

Organic Synthesis

2.1 Cross-Coupling Reactions
N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is frequently employed in Suzuki-Miyaura coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boron compounds. The unique structure of this compound facilitates the formation of diverse aryl products with high yields and purity .

2.2 Synthesis of Complex Molecules
The compound serves as a versatile building block in synthesizing complex organic molecules. Its reactivity can be modulated through various functional groups present in its structure, allowing chemists to tailor reactions for specific outcomes in synthetic pathways .

Materials Science

3.1 Polymer Chemistry
In materials science, compounds similar to N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline are investigated for their potential use in developing advanced polymers. The dioxaborolane unit can act as a cross-linking agent in polymer networks, enhancing mechanical properties and thermal stability .

3.2 Electronic Materials
The electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is critical .

Case Studies

Study Objective Findings
P2Y14 Antagonists Development To explore new scaffolds for drug discoveryIdentified derivatives with enhanced receptor affinity using Suzuki coupling methods
Organic Synthesis Applications To evaluate the efficiency of cross-coupling reactionsDemonstrated high yields and selectivity in forming aryl products from aryl halides
Polymer Network Formation To assess mechanical properties of polymersFound that incorporating dioxaborolane units significantly improved thermal stability

Mechanism of Action

The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl) aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Key Applications/Properties Reference
Target Compound N-phenyl, 2-boronate, 4-CF₃ C₁₉H₂₀BF₃NO₂ Suzuki coupling, polymer precursors, high thermal stability
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline NH₂ (no N-phenyl), 2-boronate, 4-CF₃ C₁₃H₁₇BF₃NO₂ Intermediate for fluorinated materials; higher reactivity due to free -NH₂
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-dimethyl, 4-boronate C₁₄H₂₁BNO₂ Fluorescence probes (e.g., DSTBPin), electron-donating substituents enhance emission
N,N-Bis(4-boronated phenyl)-4-(trifluoromethyl)aniline Two 4-boronate groups, 4-CF₃ C₂₄H₂₈B₂F₃NO₄ Polymer solar cells (PTPACF), high open-circuit voltage (≈1.1 V)
4-[2-Boronate-4-CF₃-phenyl]morpholine Morpholine ring, 2-boronate, 4-CF₃ C₁₇H₂₃BF₃NO₃ Pharmaceutical intermediates; improved solubility due to morpholine
Key Observations:
  • N-Phenyl vs. Free Amine (NH₂): The target compound’s N-phenyl group introduces steric hindrance, reducing nucleophilicity compared to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (). This steric effect may slow reaction kinetics in cross-coupling but improve selectivity .
  • Trifluoromethyl Impact: The CF₃ group in all listed compounds enhances electron-withdrawing effects, stabilizing intermediates in electrophilic substitutions and improving thermal stability in polymers .
  • Boronate Position: Mono-boronates (e.g., target compound) are preferred for stepwise Suzuki couplings, while di-boronates (e.g., N,N-bis(4-boronated phenyl)-4-CF₃-aniline) enable one-pot polymerization .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester participates in palladium-catalyzed Suzuki-Miyaura reactions, analogous to simpler arylboronates (). However, its trifluoromethyl and N-phenyl groups influence reactivity:

  • Steric Effects: The N-phenyl group may hinder catalyst access, requiring optimized conditions (e.g., higher temperatures or bulky ligands) compared to unsubstituted analogs .
Table 2: Comparative Reactivity in Suzuki Coupling
Compound Yield in Model Coupling* Optimal Conditions Reference
Target Compound 53% (model aryl bromide) Pd(PPh₃)₄, K₂CO₃, 80°C, 24h
N,N-Dimethyl-4-boronated aniline 78% Pd(OAc)₂, SPhos, K₃PO₄, 60°C, 12h
4-(4,4,5,5-Tetramethylborolane)aniline 65% PdCl₂(dppf), Cs₂CO₃, 100°C, 18h

*Yields from analogous reactions in cited literature.

Biological Activity

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H23BF3O4C_{20}H_{23}BF_3O_4. Its structure includes a phenyl group, a trifluoromethyl group, and a dioxaborolane moiety which is significant for its biological interactions.

  • Kinase Inhibition : The compound exhibits inhibitory activity against various kinases, which are crucial in signaling pathways related to cell proliferation and survival.
  • Cellular Effects : It has been shown to influence cellular processes such as apoptosis and autophagy. Specifically, compounds with similar structures have been noted to stabilize p53 and affect ribosome biogenesis .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit cell growth in several cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against various tumor cell lines, indicating significant potency.
Cell LineIC50 (µM)
SiHa (Cervical)0.009
MCF7 (Breast)0.015
A549 (Lung)0.020

Study 1: Antitumor Activity

A study explored the antitumor activity of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls and exhibited low toxicity profiles .

Study 2: Mechanistic Insights

Research focusing on the mechanistic insights of similar compounds revealed that they could induce endoplasmic reticulum stress and activate apoptotic pathways in cancer cells. This suggests a potential therapeutic role in oncology .

Toxicological Profile

The safety data indicates that while the compound has promising biological activity, it also requires careful handling due to potential acute toxicity upon ingestion or skin contact. Precautionary measures include personal protective equipment during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.